molecular formula C19H23N5O3S B2700760 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide CAS No. 1798028-02-0

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide

Cat. No. B2700760
CAS RN: 1798028-02-0
M. Wt: 401.49
InChI Key: ASJFEVQSDOTMLU-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
BenchChem offers high-quality 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Evaluation

The compound has been explored in the context of synthesizing novel heterocyclic compounds containing a sulfonamido moiety, aiming for antibacterial applications. For instance, Azab et al. (2013) explored the synthesis of new heterocyclic compounds for use as antibacterial agents, highlighting the importance of such compounds in medical research Azab, Youssef, & El‐Bordany, 2013.

Electrophilic Quenching and Metalation

Research by Balasubramaniam et al. (1990) delved into the metalation and electrophilic quenching of C-4 functionalized isoxazoles, demonstrating the compound's relevance in chemical synthesis and modifications Balasubramaniam, Mirzaei, & Natale, 1990.

Unusual Electronic Effects

Edder et al. (2000) studied the unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates. This research provides insight into the complex interactions and potential applications of such compounds in developing new materials with specific optical and magnetic properties Edder, Piguet, Bernardinelli, Mareda, Bochet, Bünzli, & Hopfgartner, 2000.

Biological Active Sulfonamide-based Hybrid Compounds

Ghomashi et al. (2022) reviewed advances in designing and developing sulfonamide hybrids with various biological activities, emphasizing the compound's role in generating pharmacologically active agents Ghomashi, Ghomashi, Aghaei, & Massah, 2022.

properties

IUPAC Name

3,5-dimethyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-13-19(14(2)27-23-13)28(25,26)21-11-12-24-17-9-4-3-7-15(17)18(22-24)16-8-5-6-10-20-16/h5-6,8,10,21H,3-4,7,9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASJFEVQSDOTMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethyl-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)isoxazole-4-sulfonamide

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